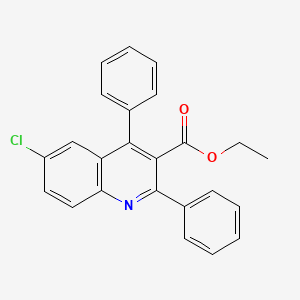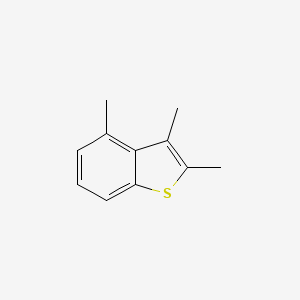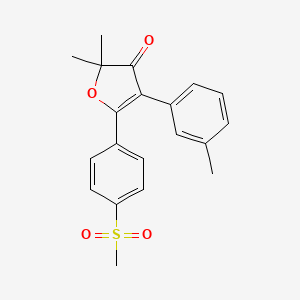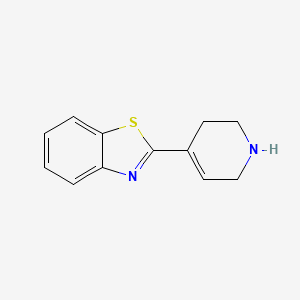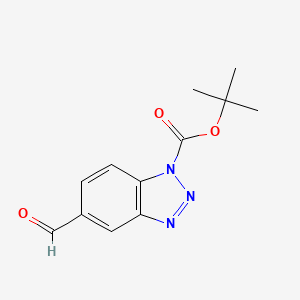
1-(1,1-dimethylethoxycarbonyl)-1H-benzotriazole-5-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5-formyl-1H-benzo[d][1,2,3]triazole-1-carboxylate is a heterocyclic compound that features a triazole ring fused to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-formyl-1H-benzo[d][1,2,3]triazole-1-carboxylate typically involves the formation of the triazole ring followed by functionalization. One common method includes the reduction of an ester functional group to an aldehyde using lithium tri-tert-butoxyaluminum hydride . This method is advantageous due to its mild reaction conditions and high regioselectivity.
Industrial Production Methods
While specific industrial production methods for tert-Butyl 5-formyl-1H-benzo[d][1,2,3]triazole-1-carboxylate are not well-documented, the general approach would involve scalable synthesis routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to optimize production.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 5-formyl-1H-benzo[d][1,2,3]triazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Conversion to tert-Butyl 5-carboxy-1H-benzo[d][1,2,3]triazole-1-carboxylate.
Reduction: Formation of tert-Butyl 5-hydroxymethyl-1H-benzo[d][1,2,3]triazole-1-carboxylate.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
tert-Butyl 5-formyl-1H-benzo[d][1,2,3]triazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 5-formyl-1H-benzo[d][1,2,3]triazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 5-carboxy-1H-benzo[d][1,2,3]triazole-1-carboxylate
- tert-Butyl 5-hydroxymethyl-1H-benzo[d][1,2,3]triazole-1-carboxylate
- 1-Benzyl-5-formyl-1H-benzo[d][1,2,3]triazole-4-carboxylate
Uniqueness
tert-Butyl 5-formyl-1H-benzo[d][1,2,3]triazole-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both a formyl and a tert-butyl ester group allows for selective modifications, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C12H13N3O3 |
|---|---|
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
tert-butyl 5-formylbenzotriazole-1-carboxylate |
InChI |
InChI=1S/C12H13N3O3/c1-12(2,3)18-11(17)15-10-5-4-8(7-16)6-9(10)13-14-15/h4-7H,1-3H3 |
Clave InChI |
YYXYUGUATOIORB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C=O)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Butyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13967072.png)
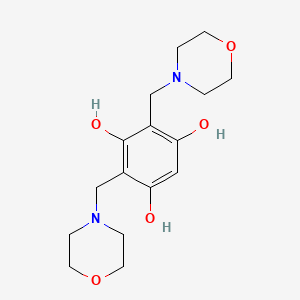
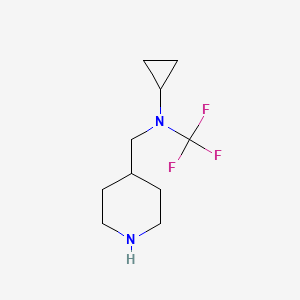
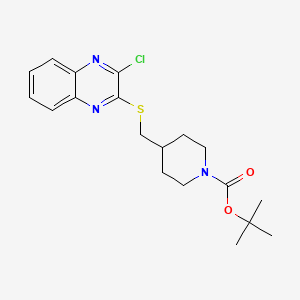
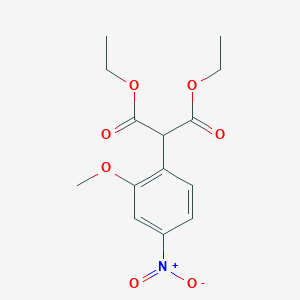
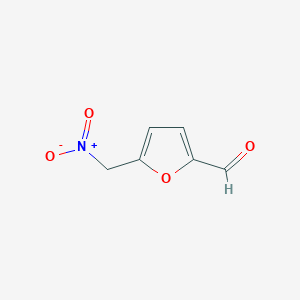

![3-[1-(4-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B13967106.png)
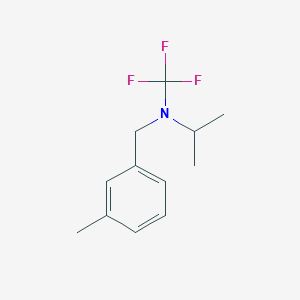
![1H-Pyrido[2,3-c][1,2,5]triazepine](/img/structure/B13967112.png)
